

Application Note: Analysis of 2,3,5-Trimethylhexane in Complex Mixtures

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Compound of Interest

Compound Name: 2,3,5-Trimethylhexane

Cat. No.: B089830

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-trimethylhexane is a branched-chain alkane and a volatile organic compound (VOC) with the molecular formula C_9H_{20} .^{[1][2][3][4]} It is a component of gasoline and other petroleum products and is also used as a reference standard in octane rating tests for fuels.^{[2][5]} The analysis of **2,3,5-trimethylhexane** in complex matrices such as environmental samples, petroleum products, and biological fluids is crucial for quality control, environmental monitoring, and metabolic studies. However, its quantification is challenging due to the presence of numerous structural isomers and other hydrocarbons with similar physicochemical properties, which can co-elute during chromatographic separation.^[5]

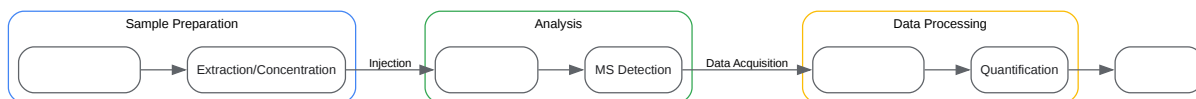
This application note provides detailed protocols for the analysis of **2,3,5-trimethylhexane** in complex mixtures using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the separation and identification of volatile compounds.^{[5][6]}

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of **2,3,5-trimethylhexane**.^[5] This method involves the separation of the volatile compound from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC

column.[5] Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique molecular fingerprint, allowing for positive identification and quantification.[5]

Logical Relationship of the Analytical Process



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Caption: Logical flow of the analytical process for **2,3,5-trimethylhexane**.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to isolate and concentrate the volatile organic compounds (VOCs) while removing interfering substances.

Protocol 2.1.1: Purge-and-Trap for Aqueous Samples[7][8]

This method is highly sensitive and suitable for water and wastewater samples.

- Apparatus: Purge-and-trap concentrator system connected to a GC-MS.
- Procedure:
 1. Place a 5 mL aqueous sample into a sparging vessel.
 2. Add an internal standard (e.g., deuterated **2,3,5-trimethylhexane** or a non-interfering alkane).
 3. Heat the sample gently (e.g., to 40°C) to facilitate the release of VOCs.

4. Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
5. The purged VOCs are carried to a sorbent trap (e.g., Tenax®, silica gel, and charcoal).
6. After purging, the trap is rapidly heated to desorb the VOCs onto the GC column.

Protocol 2.1.2: Headspace Analysis for Solid and Liquid Samples[8][9]

This technique is useful for soil, sediment, and viscous liquid samples.

- Apparatus: Headspace autosampler connected to a GC-MS.
- Procedure:
 1. Place a known amount of the sample (e.g., 5 grams of soil or 5 mL of liquid) into a sealed headspace vial.
 2. Add an internal standard.
 3. Gently heat the vial (e.g., at 80°C for 30 minutes) to allow the VOCs to partition into the gas phase (headspace).
 4. Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC.

Protocol 2.1.3: Solvent Extraction for Oily or Solid Matrices[5][7]

This method is suitable for samples with high concentrations of hydrocarbons or for solid samples.

- Apparatus: Mechanical shaker, centrifuge, vials.
- Procedure:
 1. Weigh a known amount of the sample into a vial.
 2. Add a precise volume of a suitable solvent (e.g., methanol or cyclohexane).

3. Add an internal standard.
4. Seal the vial and agitate for a set period (e.g., 2 hours) to ensure complete extraction.
5. Centrifuge the sample to separate the solid and liquid phases.
6. An aliquot of the solvent extract is then injected into the GC-MS.

GC-MS Analysis Protocol

The following protocol provides typical parameters for the analysis of **2,3,5-trimethylhexane**. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column	Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp: 40°C, hold for 2 min. Ramp to 200°C at 5°C/min. Hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Scan Range	35-300 amu
Solvent Delay	3 minutes

Data Presentation and Quantification

Identification of **2,3,5-trimethylhexane** is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).[10] Quantification is achieved by creating a calibration curve using standards of known concentrations.[5]

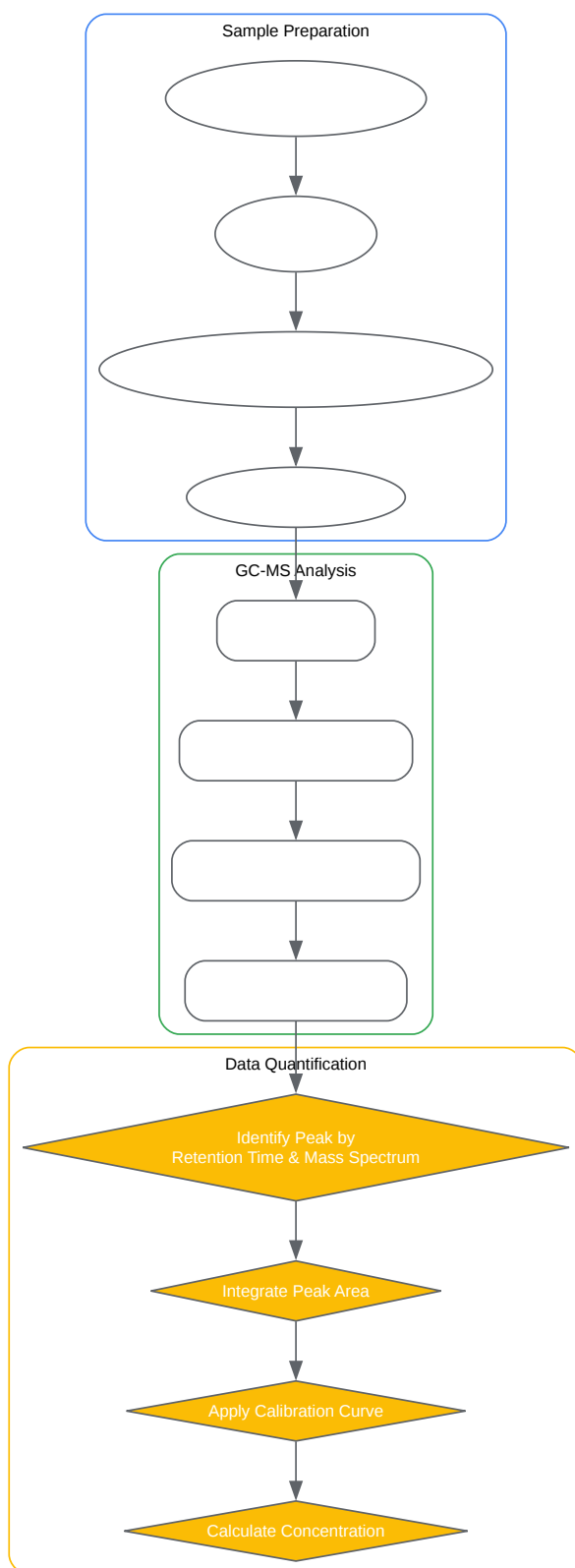
Table 2: Quantitative Data for **2,3,5-Trimethylhexane**

Parameter	Value
CAS Number	1069-53-0[3]
Molecular Formula	C ₉ H ₂₀ [3]
Molecular Weight	128.26 g/mol [4]
Typical Retention Time*	8 - 12 minutes
Quantifier Ion (m/z)	43
Qualifier Ions (m/z)	57, 71, 85
Internal Standard	d3-2,3,5-trimethylhexane (Isotope Dilution) or n-C ₁₆ (for general hydrocarbon analysis)[5][11]
Calibration Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.995

*Retention time can vary depending on the specific GC conditions and column.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.



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Caption: Detailed experimental workflow for the analysis of **2,3,5-trimethylhexane**.

Conclusion

The methods described in this application note provide a robust framework for the reliable identification and quantification of **2,3,5-trimethylhexane** in a variety of complex mixtures. The use of GC-MS combined with appropriate sample preparation techniques ensures high sensitivity and selectivity. Proper selection of an internal standard and the use of a well-defined calibration procedure are critical for achieving accurate and reproducible results. While challenging due to the presence of isomers, careful optimization of the chromatographic conditions can allow for the successful analysis of this important branched-chain alkane.

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